molecular formula C19H22N2O B5902882 (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide

(1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide

カタログ番号 B5902882
分子量: 294.4 g/mol
InChIキー: JPJWVEWNGMQYEU-ZWKOTPCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter that regulates neuronal activity in the brain. The inhibition of GABA transaminase by CPP-115 leads to an increase in the concentration of GABA in the brain, which has been shown to have beneficial effects in several neurological disorders.

作用機序

The mechanism of action of (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide increases the concentration of GABA in the brain, which can lead to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide are primarily related to its ability to increase the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal activity, and an increase in its concentration can lead to a decrease in neuronal activity and an overall calming effect. This can be beneficial in several neurological disorders, including epilepsy, addiction, and anxiety disorders.

実験室実験の利点と制限

One advantage of using (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide in lab experiments is its high selectivity for GABA transaminase. This allows for more precise manipulation of GABA levels in the brain, which can be useful in studying the effects of GABA on neuronal activity. However, one limitation of using (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of GABA in the brain over long periods of time.

将来の方向性

There are several future directions for research on (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide. One area of interest is the potential use of (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could lead to more effective treatments for neurological disorders. Finally, there is a need for further research on the long-term effects of (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide on GABA levels and neuronal activity in the brain.

合成法

(1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the reaction of 3-bromobenzylamine with propylamine to form N-propyl-3-bromobenzylamine. This intermediate is then reacted with (1R,2R)-trans-1,2-cyclopropanedicarboxylic acid to form (1R,2R)-trans-2-phenyl-N-propylcyclopropanecarboxamide. Finally, this intermediate is reacted with 3-pyridinemethanol to form (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide.

科学的研究の応用

(1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, (1R*,2R*)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to be effective in reducing seizures and improving cognitive function in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety disorders.

特性

IUPAC Name

(1R,2R)-2-phenyl-N-propyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-21(14-15-7-6-10-20-13-15)19(22)18-12-17(18)16-8-4-3-5-9-16/h3-10,13,17-18H,2,11-12,14H2,1H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJWVEWNGMQYEU-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CN=CC=C1)C(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=CN=CC=C1)C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。